molecular formula C13H17NSi B14487973 4-[(Trimethylsilyl)methyl]quinoline CAS No. 65094-37-3

4-[(Trimethylsilyl)methyl]quinoline

Cat. No.: B14487973
CAS No.: 65094-37-3
M. Wt: 215.37 g/mol
InChI Key: LTEXGAXIWDSHNO-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)methyl]quinoline is a quinoline derivative substituted at the 4-position with a trimethylsilylmethyl (-CH₂Si(CH₃)₃) group. This modification introduces steric bulk and lipophilicity, which can influence electronic properties, reactivity, and biological activity. The trimethylsilyl group enhances stability against metabolic degradation, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

65094-37-3

Molecular Formula

C13H17NSi

Molecular Weight

215.37 g/mol

IUPAC Name

trimethyl(quinolin-4-ylmethyl)silane

InChI

InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-9-14-13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3

InChI Key

LTEXGAXIWDSHNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=NC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trimethylsilyl)methyl]quinoline typically involves the introduction of a trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired compound .

Industrial Production Methods: Industrial production of quinoline derivatives, including 4-[(Trimethylsilyl)methyl]quinoline, often involves large-scale reactions using similar synthetic routes. The use of transition metal catalysts, ionic liquids, and other green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Trimethylsilyl)methyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

4-[(Trimethylsilyl)methyl]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)methyl]quinoline involves its interaction with molecular targets in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Organometallic Derivatives
  • 4-(Tributylstannyl)quinoline (C₂₁H₃₃NSn): Substituted with a tributylstannyl (-Sn(C₄H₉)₃) group, this compound is used in Stille cross-coupling reactions for C–C bond formation. Unlike the trimethylsilylmethyl group, the stannyl substituent is highly reactive in metal-mediated reactions but poses toxicity concerns .
  • Trimethylsilyl vs. Stannyl : The trimethylsilyl group is less reactive in cross-coupling but offers superior hydrolytic stability and lower toxicity, favoring its use in drug design .
Styrylquinoline Derivatives
  • 4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]quinoline (C₂₀H₁₉NO₃): Features a conjugated styryl group with methoxy substituents. The styryl moiety enables π-π stacking interactions, enhancing binding to biological targets like DNA or enzymes. In contrast, the trimethylsilylmethyl group provides steric shielding rather than electronic conjugation .
Triazole-Quinoline Hybrids
  • 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline (C₁₈H₁₄N₄O): Incorporates a triazole ring via click chemistry. Triazoles improve water solubility and hydrogen-bonding capacity, whereas the trimethylsilylmethyl group increases lipophilicity, affecting membrane permeability .
Methyl-Substituted Quinolines
  • 1,2-Dihydro-2,2,4-Trimethylquinoline (C₁₂H₁₅N): Methyl groups at the 2,2,4-positions donate electron density to the quinoline ring, increasing basicity. The trimethylsilylmethyl group, being electron-withdrawing via Si–C bonds, reduces basicity but enhances steric hindrance .

Physicochemical Properties

Property 4-[(Trimethylsilyl)methyl]quinoline 4-(Tributylstannyl)quinoline Styrylquinoline Derivatives
Molecular Weight ~245 g/mol (estimated) 418.2 g/mol 325–475 g/mol
LogP (Lipophilicity) High (Si–CH₃ enhances hydrophobicity) Very high (Sn–C bonds) Moderate (depends on substituents)
Stability Hydrolytically stable Air/moisture sensitive Photostability varies

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